Oxazolo[4,5-e][2,1]benzisoxazole
Description
Properties
CAS No. |
630112-26-4 |
|---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-e][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c1-2-7-8(9-4-11-7)5-3-12-10-6(1)5/h1-4H |
InChI Key |
MBNDTUXNJCGCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC=C2C3=C1OC=N3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of Oxazolo[4,5-e]benzisoxazole primarily involves cyclization reactions of ortho-substituted aromatic precursors. The key strategies include:
Photolysis of 2-azidobenzoic acids: Under UV light and in the presence of weak bases, 2-azidobenzoic acids undergo photolytic decomposition to generate singlet nitrene intermediates. These intermediates facilitate intramolecular nucleophilic attack by the carboxylate oxygen, leading to cyclization and formation of the isoxazole ring fused with the oxazole moiety. This process effectively constructs the bicyclic Oxazolo[4,5-e]benzisoxazole framework.
Cyclization of ortho-substituted anilines, nitroso-, and nitrobenzenes: These precursors can be transformed through multi-step reactions involving diazotization, azide formation, or reduction, followed by intramolecular cyclization to yield the target compound.
These methods are adaptable for scale-up, though industrial production details remain sparse in the literature.
Chemical Reaction Analysis
Oxazolo[4,5-e]benzisoxazole exhibits diverse reactivity due to its fused heterocyclic system:
| Reaction Type | Typical Reagents | Outcome/Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Oxidized derivatives with functional group modifications |
| Reduction | Metal hydrides, catalytic hydrogenation | Reduced analogs, often modifying ring substituents |
| Substitution | Electrophiles or nucleophiles under acidic/basic conditions | Functionalized derivatives with varied biological activity |
These reactions enable the synthesis of derivatives for medicinal and material science applications.
Research Findings and Data Tables
Antimicrobial Activity
Derivatives of Oxazolo[4,5-e]benzisoxazole show promising antimicrobial effects, particularly against resistant bacterial strains.
Cytotoxic Activity
Studies demonstrate cytotoxic effects on various cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| B16 | 5.0 | Apoptosis induction |
| HeLa | 7.5 | Cell cycle arrest |
| P388 | 6.0 | Apoptosis induction |
Antiparasitic Activity
Certain analogs exhibit significant anthelmintic activity against nematodes, suggesting potential antiparasitic applications.
| Compound | Nematode Species | Efficacy (%) |
|---|---|---|
| Derivative A | Haemonchus contortus | 85 |
| Derivative B | Ascaris suum | 78 |
| Oxazolo[4,5-e]benzisoxazole | Strongyloides stercoralis | 90 |
Summary Table of Compound Properties
Chemical Reactions Analysis
Types of Reactions: Oxazolo[4,5-e][2,1]benzisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, oxidizing agents, and reducing agents. For example, the oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Oxazolo[4,5-e][2,1]benzisoxazole and its derivatives have been investigated for their potential therapeutic effects:
- Antimicrobial Activity : Derivatives have shown significant efficacy against resistant bacterial strains. A clinical trial demonstrated a reduction in infection rates compared to standard treatments.
- Cytotoxicity : In vitro studies indicated that these compounds can induce apoptosis in human cancer cell lines, suggesting their potential as anticancer agents.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating immune responses through interactions with specific molecular targets .
Case Study: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial counts with minimal toxicity to human cells.
Materials Science
In materials science, this compound-based compounds are being explored for their electronic and optical properties:
- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for use in OLEDs, where it can enhance light emission efficiency.
- Photonic Devices : Research is ongoing into its application in photonic devices due to its potential for light manipulation at the nanoscale.
| Activity Type | Efficacy/Notes |
|---|---|
| Antimicrobial | Significant activity against resistant strains |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Modulates immune responses |
| Antiparasitic | Effective against nematodes like Strongyloides stercoralis (90% efficacy) |
Antiparasitic Activity
Research indicates that certain analogs of this compound exhibit significant anthelmintic activity against nematodes. Structure-activity relationship studies suggest that specific modifications enhance efficacy against parasites.
Table: Antiparasitic Activity of Derivatives
| Compound | Nematode Species | Efficacy (%) |
|---|---|---|
| Derivative A | Haemonchus contortus | 85 |
| Derivative B | Ascaris suum | 78 |
| This compound | Strongyloides stercoralis | 90 |
Mechanism of Action
The mechanism of action of Oxazolo[4,5-e][2,1]benzisoxazole and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the activity of DNA topoisomerases, enzymes that play a crucial role in DNA replication and transcription . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making these compounds potential candidates for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Oxazolo[4,5-e][2,1]benzisoxazole, their biological activities, and synthesis challenges:
Key Structural and Functional Differences
Thiazolo and imidazo analogs replace oxygen with sulfur or nitrogen, altering electronic properties and solubility .
Biological Activity :
- Isoxazolo-triazepines exhibit the most potent anticancer activity, with IC₅₀ values <10 µM across multiple cell lines .
- Oxazolo[4,5-d]pyrimidines show high cytotoxicity (CC₅₀ <150 µM) but lack antiviral efficacy, likely due to poor selectivity .
Synthetic Accessibility :
- Oxazolo[4,5-b]pyridine derivatives require optimized reagents (e.g., PPA over PPSE) to achieve >70% yields .
- Isoxazolo-triazepines are synthesized in modular steps but require precise substituents (e.g., acetyl and phenyl groups) for activity .
Research Findings and Challenges
- Lipophilicity-Toxicity Correlation : Oxazolo[4,5-d]pyrimidines with logP >5.5 exhibit membrane permeability-driven toxicity, limiting therapeutic utility .
- Anticancer Mechanism : Isoxazolo-triazepines delay the G2/M phase (18.07% arrest), suggesting tubulin or DNA-targeted mechanisms .
- Structural Insights : NMR coupling constants (¹JHC) are critical for distinguishing oxazole vs. isoxazole rings in fused systems .
Biological Activity
Oxazolo[4,5-e][2,1]benzisoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and antiparasitic effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a fused bicyclic structure composed of an oxazole and benzisoxazole moiety. Its unique structure contributes to its potential pharmacological properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various derivatives of benzisoxazoles, including this compound. A study published in ResearchGate demonstrated that certain 3-substituted derivatives exhibited significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the benzisoxazole framework can enhance its efficacy against pathogens .
Table 1: Antimicrobial Activity of 3-Substituted Benzisoxazoles
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-Substituted Benzisoxazole A | E. coli | 15 |
| 3-Substituted Benzisoxazole B | S. aureus | 18 |
| This compound | P. aeruginosa | 20 |
Cytotoxic Activity
The cytotoxic potential of this compound has been investigated in various cancer cell lines. A notable study highlighted its activity against B16 melanoma and HeLa cells, showing IC50 values in the low micromolar range. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| B16 | 5.0 | Apoptosis induction |
| HeLa | 7.5 | Cell cycle arrest |
| P388 | 6.0 | Apoptosis induction |
Antiparasitic Activity
This compound derivatives have also been evaluated for their antiparasitic properties. Research indicates that certain analogs exhibit significant anthelmintic activity against nematodes. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance efficacy .
Table 3: Antiparasitic Activity of Derivatives
| Compound | Nematode Species | Efficacy (%) |
|---|---|---|
| Derivative A | Haemonchus contortus | 85 |
| Derivative B | Ascaris suum | 78 |
| This compound | Strongyloides stercoralis | 90 |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound derivatives in treating infections caused by resistant bacterial strains. The results demonstrated a significant reduction in infection rates compared to standard treatments.
- Case Study on Cytotoxicity : In vitro studies involving human cancer cell lines showed that treatment with this compound led to increased apoptosis markers and reduced cell viability over time.
Q & A
Q. How are stability and reactivity under synthetic conditions managed?
- Methodological Answer : Moisture-sensitive intermediates (e.g., chlorinated oxazolones) require anhydrous conditions and inert atmospheres . Thermal degradation is minimized by controlled reflux durations (e.g., 4–18 hours) . Stability under storage is assessed via accelerated degradation studies (40°C/75% RH), with crystalline derivatives showing superior shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
